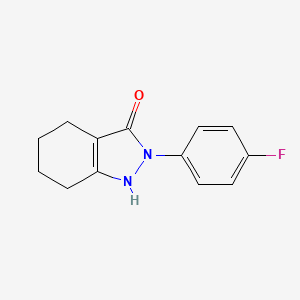

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a tetrahydroindazole derivative featuring a 4-fluorophenyl substituent at the 2-position and a hydroxyl group at the 3-position of the indazole core. The 4-fluorophenyl group is a critical pharmacophore, often enhancing metabolic stability and binding affinity through electronic and steric effects .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYFUSSDEZQLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and cyclohexanone.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 4-fluoroaniline reacts with cyclohexanone in the presence of a suitable catalyst to form the indazole ring.

Reduction: The resulting intermediate is then subjected to reduction conditions to obtain the desired tetrahydroindazole derivative.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other functional groups using appropriate reagents and conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that indazole derivatives can exhibit antidepressant-like effects. Studies have shown that compounds similar to 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol may interact with serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

2. Anticancer Properties

Indazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is required to elucidate its specific pathways and efficacy against different cancer types .

3. Neuroprotective Effects

There is emerging evidence that compounds like this compound may possess neuroprotective properties. These effects could be beneficial in conditions such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) by mitigating oxidative stress and inflammation in neuronal cells .

Pharmacological Insights

1. Receptor Binding Studies

Binding affinity studies reveal that this compound may act on various neurotransmitter systems. Its interaction with dopamine and serotonin receptors could explain its potential antidepressant and anxiolytic effects. Understanding these interactions is crucial for developing targeted therapies with fewer side effects .

2. Structure-Activity Relationship (SAR) Studies

SAR studies are essential in optimizing the pharmacological properties of indazole derivatives. Modifications to the fluorophenyl group or the tetrahydroindazole core could enhance activity or selectivity for specific biological targets .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Coatings and Polymers

Due to its chemical stability and potential for functionalization, this compound could be utilized in creating advanced coatings and polymers with enhanced mechanical properties or specific functionalities such as hydrophobicity or UV resistance .

Case Studies

Case Study 1: Antidepressant Activity Assessment

A study conducted on various indazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly influenced their antidepressant activity in rodent models. The results indicated that compounds closely related to this compound exhibited notable reductions in depressive-like behaviors compared to controls .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) showed that derivatives of this compound inhibited cell growth significantly at low micromolar concentrations. The mechanism involved activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can be contextualized through comparisons with analogs differing in substituents or core structures.

Structural Analogues with Modified Substituents

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a benzimidazol-2-yl moiety.

- Activity: This derivative exhibits potent immunosuppressive activity by inhibiting T-cell proliferation via H+/K+-ATPase inhibition. The benzimidazole group likely facilitates hydrogen bonding or π-π interactions with biological targets, contributing to its mechanism .

4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one

- Structural Difference : Incorporates two 4-fluorophenyl groups at the 4- and 6-positions and an indazolone core instead of tetrahydroindazol-3-ol.

2-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

- Structural Difference : Substitutes the 4-fluorophenyl group with a benzothiazole ring.

- Activity : Though specific data are unavailable, benzothiazole derivatives are frequently associated with antimicrobial and antitumor activities, suggesting divergent target profiles compared to fluorophenyl analogs .

Core Structure Variations

2-(4-Fluorophenyl)imidazole-5-ones

- Structural Difference : Replaces the tetrahydroindazole core with an imidazole-5-one ring.

- Activity: Demonstrates anticancer activity against MCF-7 breast cancer cells, with QSAR studies indicating that electronegative substituents (e.g., fluorine) enhance potency.

- Key Data :

| Parameter | Value/Outcome | Reference |

|---|---|---|

| pIC50 (MCF-7) | 4.9846–5.0620 | |

| Lipinski Compliance | 0 violations | |

| TPSA | 20–130 Ų (ideal range) |

Thiazole Derivatives with 4-Fluorophenyl Groups

- Structural Difference : Features a thiazole core instead of indazole.

Substituent Position and Electronic Effects

- Fluorine Substitution : The 4-fluorophenyl group in the target compound enhances electronegativity, improving binding to hydrophobic pockets and resisting oxidative metabolism. This contrasts with 2,4-difluorophenyl analogs (e.g., 1-(2,4-difluorophenyl)-tetrahydroindazol-4-ylamine), where additional fluorine atoms may alter steric bulk and solubility .

- Comparison with Non-Fluorinated Analogs: Non-fluorinated derivatives, such as 2-(4-methylphenyl)-tetrahydroindazol-3-ol, likely exhibit reduced metabolic stability and target affinity due to the absence of fluorine’s electron-withdrawing effects .

Biological Activity

Overview

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a compound belonging to the indazole class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields such as oncology, neurology, and cardiology.

The compound's molecular formula is , and it features a tetrahydroindazole structure which contributes to its biological activity. The synthesis typically involves cyclization reactions starting from 4-fluoroaniline and cyclohexanone, followed by reduction and purification steps to yield the final product .

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. It has been identified as a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In vitro studies have shown that certain derivatives of this compound exhibit IC50 values significantly lower than that of established drugs like lovastatin, indicating higher potency .

Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| HMG-CoA Reductase | 0.078 | Slightly less potent than lovastatin (0.025) |

| Monoamine Oxidase B (MAO-B) | 0.386 | Highly selective over MAO-A |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Neuroprotective Effects

The compound has also shown promise in neuroprotection by acting as a reversible inhibitor of MAO-B. This action is beneficial in the context of neurodegenerative diseases such as Parkinson's disease, where the inhibition of MAO-B can lead to increased levels of neuroprotective agents like dopamine .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has been investigated for its anti-inflammatory potential. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting its utility in treating conditions characterized by chronic inflammation .

Case Studies

- Inhibition of Cholesterol Biosynthesis

- Neuroprotective Mechanism

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol?

- The compound can be synthesized via multi-step organic reactions, starting with cyclization of appropriate precursors. For example, a benzothiazole or imidazole intermediate may be functionalized with a 4-fluorophenyl group using coupling reactions (e.g., Suzuki-Miyaura) . Reaction conditions often involve catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and solvents such as DMF, with purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Use X-ray crystallography (via SHELX or ORTEP-III) to resolve the crystal structure, ensuring bond lengths and angles match theoretical models . Complementary techniques include:

- HPLC-MS : To confirm molecular weight and purity (>95%).

- NMR spectroscopy : Analyze H and C spectra to verify substituent positions, particularly the 4-fluorophenyl group and tetrahydroindazole core .

Q. What preliminary biological screening assays are appropriate for this compound?

- Begin with in vitro anti-proliferative assays (e.g., MTT assay on cancer cell lines like MCF-7) . For immunomodulatory potential, test T cell proliferation inhibition using CFSE staining and IL-2/JAK3-STAT5 pathway analysis, as seen in structurally analogous compounds like BD750 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- QSAR modeling : Use descriptors like logP, polar surface area, and electron-withdrawing effects of the 4-fluorophenyl group to predict activity . Derivatives with substituents at the indazole 3-ol position (e.g., benzothiazole or methyl groups) show enhanced binding to targets like Polo-like kinases (Plk1) .

- Molecular docking : Validate SAR predictions by simulating interactions with receptors (e.g., Plk1 ATP-binding pocket) using AutoDock or Schrödinger .

Q. How can conflicting data on biological activity (e.g., anti-cancer vs. immunosuppressive effects) be resolved?

- Mechanistic profiling : Use RNA sequencing or phosphoproteomics to identify downstream pathways (e.g., JAK3/STAT5 for immunosuppression vs. Plk1 for anti-cancer activity) .

- Dose-response studies : Test activity across a concentration gradient (e.g., 0.1–100 µM) to determine IC values and assess off-target effects .

Q. What advanced crystallographic methods address challenges in resolving this compound’s structure?

- For disordered regions (common in flexible tetrahydroindazole rings), use SHELXL refinement with restraints for bond lengths and angles .

- Twinned data analysis : Employ SHELXE or WinGX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for in vivo studies?

- Lipinski’s Rule of Five : Modify substituents to optimize logP (<5) and hydrogen bond donors/acceptors. For example, replacing the 3-ol group with a methyl ether improves membrane permeability .

- Metabolic stability : Test microsomal half-life in liver S9 fractions and introduce fluorine or methyl groups to block cytochrome P450 oxidation .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC values?

- Free energy perturbation (FEP) : Refine docking models by calculating binding free energy differences between predicted and observed active/inactive derivatives .

- Crystallographic validation : Co-crystallize the compound with its target (e.g., Plk1) to confirm binding poses inferred from docking .

Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.